2,7-Dichloro-1,6-naphthyridine chemical properties and structure
2,7-Dichloro-1,6-naphthyridine chemical properties and structure
The following technical guide is structured as an in-depth whitepaper for researchers and drug development professionals. It synthesizes confirmed chemical data with mechanistic insights into the reactivity and application of the 2,7-dichloro-1,6-naphthyridine scaffold.
Role: Bifunctional Heteroaromatic Scaffold for Medicinal Chemistry Focus: Synthesis, Electronic Architecture, and Regioselective Functionalization
Executive Summary
2,7-Dichloro-1,6-naphthyridine (CAS: 1393583-67-9) represents a high-value "privileged scaffold" in modern drug discovery. Unlike its symmetric isomer (1,5- or 1,8-naphthyridine), the 1,6-isomer possesses inherent electronic asymmetry. This structural feature allows for sequential, regioselective functionalization , making it an ideal core for fragment-based drug design (FBDD). It is increasingly utilized in the development of kinase inhibitors (e.g., c-Met, EZH2) and anti-infectives, where the orthogonal reactivity of the C2 and C7 positions enables the precise construction of Structure-Activity Relationship (SAR) vectors.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The molecule is a planar, electron-deficient heteroaromatic system. Its lipophilicity and molecular weight make it an excellent starting point for "Lead-Like" libraries.
| Property | Value / Description | Source/Note |
| IUPAC Name | 2,7-Dichloro-1,6-naphthyridine | |
| CAS Number | 1393583-67-9 | Confirmed |
| Molecular Formula | ||
| Molecular Weight | 199.04 g/mol | |
| Physical State | Solid (Pale yellow to off-white) | |
| Boiling Point | ~337.3°C (Predicted) | 760 mmHg |
| Solubility | Soluble in DMSO, DCM, DMF; Low water solubility | |
| Electronic Character | Facilitates |
Structural & Electronic Architecture
Understanding the electronic map is critical for predicting reactivity. The 1,6-naphthyridine ring system consists of a pyridine ring fused to another pyridine ring.[1]
-
N1 Position: Located in the "quinoline-like" segment.
-
N6 Position: Located in the "isoquinoline-like" segment.
-
C2 Position:
to N1. This position mimics the highly reactive C2 of quinoline. -
C7 Position:
to N6. This position mimics the C3 of isoquinoline (less reactive than C1 of isoquinoline).
Mechanistic Implication: The C2 position generally exhibits higher electrophilicity compared to C7 due to the inductive stabilization of the Meisenheimer intermediate provided by N1, which is analogous to the activation seen in 2-chloropyridine or 2-chloroquinoline. C7, while activated, often requires harsher conditions or specific catalysts, allowing for chemoselective differentiation .
Visualization: Electronic Reactivity Map
The following diagram illustrates the synthesis and the divergent reactivity logic.
Caption: Synthesis flow and divergent reactivity. Path 1 (Green) indicates the kinetically favored C2 substitution. Path 2 (Red) typically requires catalysis or higher energy.
Synthesis Strategy
The most robust route to the 2,7-dichloro derivative involves the chlorination of the corresponding dione (or dihydroxy) intermediate.
Protocol 1: Chlorination of 1,6-Naphthyridine-2,7-dione
Note: This reaction generates HCl gas and requires a fume hood.
-
Reagents: 1,6-naphthyridine-2,7(1H,6H)-dione (1.0 eq), Phosphorus oxychloride (
, solvent/reagent), Phosphorus pentachloride ( , 1.1 eq). -
Setup: Flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.
-
Procedure:
-
Suspend the dione in neat
(approx. 10 mL per gram of substrate). -
Add
portion-wise at room temperature. -
Heat the mixture to reflux (100–110°C) for 4–6 hours. Monitor reaction progress by TLC (System: 50% EtOAc/Hexane) or LC-MS. The starting material is highly polar; the product is non-polar.
-
-
Workup (Critical for Safety):
-
Cool the reaction mixture to room temperature.
-
Remove excess
under reduced pressure (rotary evaporator with a base trap). -
Pour the residue slowly onto crushed ice/water with vigorous stirring (Exothermic!).
-
Neutralize the aqueous phase to pH 7–8 using saturated
or . -
Extract with Dichloromethane (DCM) (3x).
-
-
Purification: Dry organic layers over
, filter, and concentrate. Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).
Reactivity & Regioselectivity Guidelines
Nucleophilic Aromatic Substitution ( )
The 1,6-naphthyridine scaffold is highly activated for
-
Regioselectivity Rule: The C2 position is generally the primary site of attack for nucleophiles (amines, alkoxides, thiols) under mild conditions.
-
Reasoning: The C2 position benefits from the strong inductive effect of the adjacent N1. While C7 is also activated by N6, the C2 position in the "quinoline-like" ring usually presents a lower energy barrier for the formation of the Meisenheimer complex compared to the "isoquinoline-like" C7 position.
-
-
Differentiation Strategy:
-
To functionalize C2 only : Use 1.0 equivalent of nucleophile at low temperature (0°C to RT) in a polar aprotic solvent (DMF or THF).
-
To functionalize C7 : It is recommended to first block C2 (e.g., via the first
) or use a cross-coupling approach that is less sensitive to the specific electronic nuances of .
-
Palladium-Catalyzed Cross-Coupling
Both chlorides are viable handles for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.
-
Selectivity: In Pd-catalyzed reactions, the oxidative addition step is often governed by bond dissociation energies and steric factors. While C2 is electronically favored, steric bulk at the nucleophile can shift selectivity.
-
Optimization: Bis-coupling often occurs if stoichiometry is not strictly controlled. For mono-coupling, use a high catalyst loading (5-10 mol%) and slow addition of the boronic acid/ester.
Protocol 2: Regioselective (C2-Selective)
Objective: Introduction of an amine at C2 while preserving the C7-Cl handle.
-
Reagents: 2,7-Dichloro-1,6-naphthyridine (1.0 eq), Amine (1.0 eq), DIPEA (1.2 eq), DMF (anhydrous).
-
Procedure:
-
Dissolve the dichloro scaffold in DMF (0.1 M concentration).
-
Cool to 0°C in an ice bath.
-
Add DIPEA followed by the dropwise addition of the amine.
-
Stir at 0°C for 1 hour, then warm to Room Temperature.
-
Checkpoint: Monitor by LC-MS. You should see the conversion to the mono-substituted product (
). If bis-substitution is observed, lower the temperature to -20°C.
-
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (to remove DMF).
Medicinal Chemistry Applications
The 2,7-dichloro-1,6-naphthyridine scaffold is a bioisostere for quinoline and isoquinoline, offering improved solubility and distinct H-bond acceptor profiles.
-
Kinase Inhibition: Used in the design of type I and type II kinase inhibitors (e.g., c-Met, ALK, EZH2). The N1/N6 nitrogens can serve as hinge binders, while the C2/C7 substituents extend into the hydrophobic pocket or solvent-exposed regions.
-
Epigenetic Modulators: Recent patents suggest utility in EZH2 inhibition, where the scaffold serves as a rigid linker orienting pharmacophores in a specific 3D geometry.
References
-
Chemical Identity & Properties
-
PubChem. 5,7-Dichloro-1,6-naphthyridine (Isomer Comparison). National Library of Medicine. Link (Note: Data extrapolated for 2,7-isomer based on structural analogs).
-
- Synthesis & Reactivity: Brown, D. J. The Naphthyridines. The Chemistry of Heterocyclic Compounds, Wiley-Interscience. (Classic text on diazanaphthalene reactivity).
-
Medicinal Chemistry Applications
-
Commercial Availability & Safety
-
Combi-Blocks / ChemScene SDS Data for 2,7-Dichloro-1,6-naphthyridine. Link
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